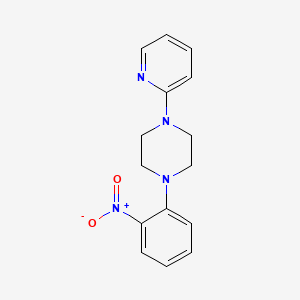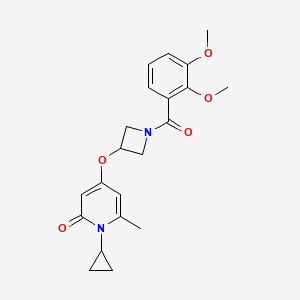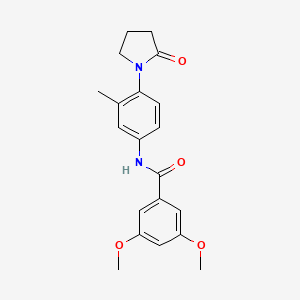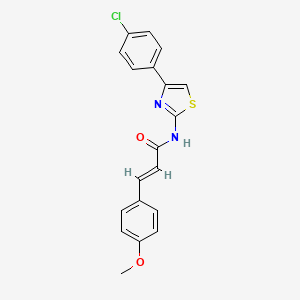
3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that belongs to the pyridazine family.
Aplicaciones Científicas De Investigación
Material Science Applications
Metal Coordination and Self-assembly : 3,6-Di(pyridin-2-yl)pyridazines, related to the compound , demonstrate metal-coordinating abilities leading to the self-assembly into gridlike metal complexes with copper(I) or silver(I) ions. This characteristic is exploited in the development of novel materials with potential applications in catalysis and molecular electronics (Hoogenboom, Moore, & Schubert, 2006).
Corrosion Inhibition : Pyridazine derivatives have been shown to effectively inhibit the corrosion of mild steel in acidic environments, suggesting their utility in the protection of industrial materials. Experimental and theoretical investigations support their role as mixed-type inhibitors, providing both a physical barrier and chemical protection against corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).
Pharmacological Applications
Anticancer Activity : Certain pyridazine derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Research in this area focuses on the design and synthesis of novel compounds that exhibit cytotoxicity towards cancer cells, offering potential pathways for the development of new anticancer agents (Mohareb, Abdallah, & Abdelaziz, 2014).
Antimicrobial Activity : Synthesis and evaluation of novel heterocyclic compounds containing pyridazine structures have demonstrated significant antibacterial activity. This includes the development of sulfonamido moiety-containing compounds, highlighting the potential of pyridazine derivatives in addressing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Organic Synthesis
Synthesis of Heterocycles : The versatility of pyridazine and its derivatives in organic synthesis is notable, serving as precursors for a wide range of heterocyclic compounds. These activities are crucial for the development of pharmaceuticals, agrochemicals, and organic materials (Katritzky et al., 2000).
Facilitating Complex Reactions : Pyridazine derivatives are utilized in facilitating complex reactions under various conditions, including microwave-assisted synthesis and conventional conditions. Their reactivity provides new routes for the synthesis of complex molecules, advancing the field of medicinal chemistry and material science (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-3-1-2-12(10-14)11-21-16-5-4-15(19-20-16)13-6-8-18-9-7-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAKLXWMSJHXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425311.png)
![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2425312.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2425314.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2425316.png)
![2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2425317.png)


![2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2425323.png)

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)
![5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate](/img/structure/B2425330.png)
